molecular formula C17H25N3O3S B2486634 N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 2034204-92-5

N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2486634
CAS No.: 2034204-92-5
M. Wt: 351.47
InChI Key: XCVOYOCMCIPQQU-UHFFFAOYSA-N
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Description

N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C17H25N3O3S and its molecular weight is 351.47. The purity is usually 95%.
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Scientific Research Applications

Role in Orexin Receptor Mechanisms

Orexin receptors play a critical role in regulating feeding, arousal, stress, and drug abuse. Compounds targeting these receptors, such as SB-649868, have been evaluated for their potential in treating binge eating disorders by selectively reducing binge eating for highly palatable food without affecting standard food pellet intake. This suggests a major role of orexin-1 receptor mechanisms in compulsive eating behaviors, highlighting a potential pharmacological treatment avenue (Piccoli et al., 2012).

Synthesis and Antiosteoclast Activity

A family of compounds, including di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates, has been synthesized and shown to exhibit moderate to high antiosteoclast and osteoblast activity. These findings indicate potential applications in treating diseases involving bone metabolism (Reddy et al., 2012).

Copper-Catalyzed Coupling Reactions

The compound has been utilized in copper-catalyzed coupling reactions of (hetero)aryl chlorides and amides, demonstrating an effective catalytic system for Goldberg amidation. This method allows for the synthesis of a wide range of aromatic and aliphatic primary amides, showcasing the compound's versatility in organic synthesis (De et al., 2017).

Electronic Structure and Synthesis

Studies on related compounds have explored their electronic structure, novel synthesis methods, and interactions within crystal structures. These investigations provide insights into the chemical behavior and potential applications of these compounds in designing new materials or pharmaceuticals (Vrabel et al., 2014).

Pharmacological Evaluation

Research has also focused on the pharmacological evaluation of related compounds, identifying their potential as central nervous system agents. For instance, compounds have been synthesized with potential applications in treating neuroinflammation, highlighting their significance in drug development for neuropsychiatric disorders (Horti et al., 2019).

Properties

IUPAC Name

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c21-16(17(22)19-11-15-2-1-9-24-15)18-10-13-3-6-20(7-4-13)14-5-8-23-12-14/h1-2,9,13-14H,3-8,10-12H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVOYOCMCIPQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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